Oxytocin vs. Carbetocin: Distinct Binding Affinity at Chimeric Oxytocin Receptor Domains
Carbetocin, a clinically used oxytocin analog, exhibits a quantifiably different binding profile compared to oxytocin. While both compounds are agonists at the oxytocin receptor (OXTR), carbetocin demonstrates approximately 10-fold lower affinity for the canonical receptor but engages with distinct extracellular domains of the receptor with a Kᵢ of 1.17 µM at the chimeric N-terminus (E1) [1]. This differential engagement is further quantified at other extracellular loop chimeras: E13 (Kᵢ = 13 nM), E123 (Kᵢ = 56 nM), and E1234 (Kᵢ = 37 nM) [1]. In contrast, the endogenous ligand oxytocin interacts with its cognate receptor with a high-affinity binding site on myometrial cells exhibiting a Kd on the order of 10⁻⁹ mol/L, representing a fundamental difference in binding energetics [2].
| Evidence Dimension | Receptor Binding Affinity (Kd/Kᵢ) |
|---|---|
| Target Compound Data | High-affinity site Kd ≈ 10⁻⁹ mol/L (1 nM) [2] |
| Comparator Or Baseline | Carbetocin: OXTR Kᵢ = 7.1 nM; E1 domain Kᵢ = 1.17 µM; E13 chimera Kᵢ = 13 nM [1] |
| Quantified Difference | Oxytocin exhibits ~7-fold higher affinity for the canonical OXTR than carbetocin, but carbetocin displays unique, high-affinity binding (13 nM) at the E13 chimeric domain [1][2]. |
| Conditions | Radioligand binding assays using recombinant human oxytocin receptor constructs and myometrial cell membranes [1][2]. |
Why This Matters
Procurement decisions for receptor-binding studies must account for these distinct interaction profiles, as carbetocin will produce altered signaling outputs compared to the native ligand due to differential domain engagement.
- [1] Aladdin Scientific. Carbetocin acetate Technical Datasheet. Cat# C646975-100mg. View Source
- [2] Biochemical Pharmacology. Thermodynamic and binding analysis of oxytocin and atosiban on myometrial cell membranes. 2014;91(1):119-27. View Source
